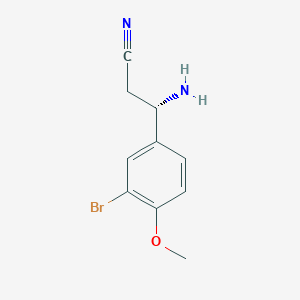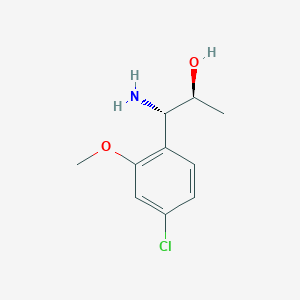
4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a propynyl group at the 4-position and a trimethylstannyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is a basic heterocyclic organic compound.
Substitution Reaction: A propynyl group is introduced at the 4-position of the pyridine ring through a substitution reaction. This can be achieved using a suitable propynylating agent under controlled conditions.
Stannylation: The introduction of the trimethylstannyl group at the 2-position is carried out using a stannylating reagent such as trimethyltin chloride. The reaction is typically conducted in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can be used to modify the stannyl group or the pyridine ring.
Substitution: The propynyl and stannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and cellular processes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine involves its interaction with molecular targets and pathways within a given system. The propynyl and stannyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The specific pathways and targets depend on the context in which the compound is used, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(prop-1-yn-1-yl)silane: Similar in structure but with a silicon atom instead of tin.
4-(Prop-1-yn-1-yl)aniline: Features an aniline group instead of a pyridine ring.
Other Organotin Compounds: Various organotin compounds with different substituents and functional groups.
Uniqueness
4-(Prop-1-YN-1-YL)-2-(trimethylstannyl)pyridine is unique due to the combination of the propynyl and trimethylstannyl groups on a pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
1260215-33-5 |
|---|---|
Molecular Formula |
C11H15NSn |
Molecular Weight |
279.95 g/mol |
IUPAC Name |
trimethyl-(4-prop-1-ynylpyridin-2-yl)stannane |
InChI |
InChI=1S/C8H6N.3CH3.Sn/c1-2-3-8-4-6-9-7-5-8;;;;/h4-6H,1H3;3*1H3; |
InChI Key |
LGIYVLMZTDUSDH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC(=NC=C1)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054167.png)
![1'H-1,5'-Bipyrrolo[2,3-C]pyridine](/img/structure/B13054177.png)




![Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate](/img/structure/B13054202.png)



